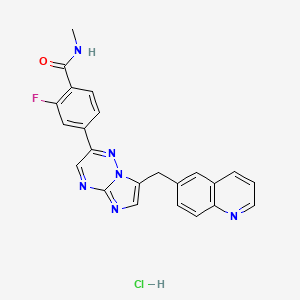
Capmatinib HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Capmatinib, also known as INCB28060 and INC280, is an orally bioavailable inhibitor of the proto-oncogene c-Met (hepatocyte growth factor receptor [HGFR]) with potential antineoplastic activity . It is used to treat non-small cell lung cancer that has spread to other parts of the body (metastatic) or cannot be removed with surgery . Capmatinib is used only if your cancer has a specific genetic marker (an abnormal “MET” gene) .
Molecular Structure Analysis
Capmatinib has a molecular formula of C23H17FN6O and a molar mass of 412.428 g·mol −1 . It is a small molecule kinase inhibitor targeted to c-Met .Chemical Reactions Analysis
Capmatinib is a kinase inhibitor that targets the c-Met receptor tyrosine kinase . It can block the c-Met phosphorylation and activation of downstream targets, including HGF .Physical And Chemical Properties Analysis
Capmatinib hydrochloride has a molecular weight of 503.36 and a monoisotopic mass of 502.1087075 . It has a chemical formula of C23H21Cl2FN6O2 .科学的研究の応用
1. Efficacy in Hepatocellular Carcinoma
A phase II study by Qin et al. (2019) evaluated capmatinib in patients with MET-dysregulated advanced hepatocellular carcinoma (HCC). The study found capmatinib to be tolerable with a manageable safety profile, showing antitumor activity in a subset of patients with MET-high HCC (Qin et al., 2019).
2. Activity Against Various Cancer Types
Research by Baltschukat et al. (2019) demonstrated that capmatinib is highly selective for MET and active against cancer models characterized by MET amplification, MET overexpression, and MET exon 14 skipping mutations. The study supported the implementation of patient selection strategies based on these biomarkers for capmatinib’s clinical development (Baltschukat et al., 2019).
3. Pharmacokinetics in Various Conditions
Zayed et al. (2022) described HPLC methods for capmatinib quantification in plasma and in vitro, applicable for supporting pharmacokinetic studies. This method is especially relevant in bioanalytical labs lacking LC-MS/MS capabilities (Zayed et al., 2022). Additionally, Glaenzel et al. (2020) investigated the absorption, distribution, metabolism, and excretion of capmatinib in healthy male volunteers, providing insights into its systemic availability and metabolic pathways (Glaenzel et al., 2020).
4. Clinical Impact in NSCLC
A study by Choi et al. (2021) on non-small cell lung cancer (NSCLC) patients with MET exon 14 skipping mutation or gene amplification showed that capmatinib treatment resulted in improved survival rates. The study highlights capmatinib as a compelling treatment option for NSCLC with MET dysregulation (Choi et al., 2021).
5. Utility in Pharmacokinetic Interactions
Grande et al. (2020) conducted a study to understand the effect of capmatinib on the pharmacokinetics of digoxin and rosuvastatin. This research is crucial in understanding drug-drug interactions involving capmatinib (Grande et al., 2020).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl]benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN6O.ClH/c1-25-22(31)18-6-5-16(11-19(18)24)21-13-28-23-27-12-17(30(23)29-21)10-14-4-7-20-15(9-14)3-2-8-26-20;/h2-9,11-13H,10H2,1H3,(H,25,31);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBXRCLAAKZSNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)C2=NN3C(=CN=C3N=C2)CC4=CC5=C(C=C4)N=CC=C5)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClFN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Capmatinib HCl | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid](/img/structure/B2662293.png)
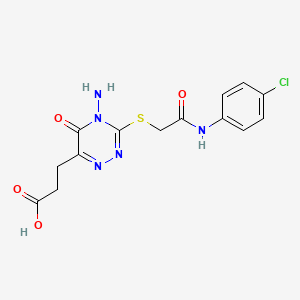
![(3,3-Difluorocyclobutyl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2662297.png)
![(E)-N-[1-(1H-Benzimidazol-2-yl)piperidin-4-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2662298.png)
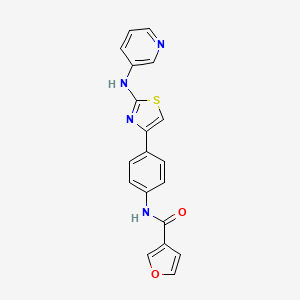
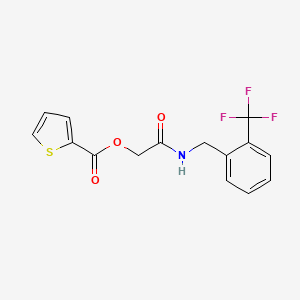
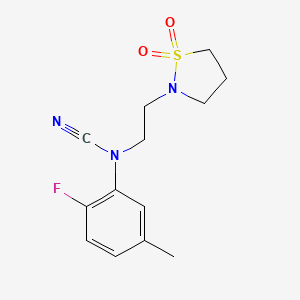
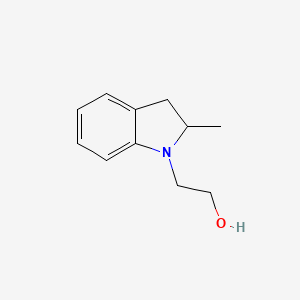
![2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-(oxan-3-yl)acetic acid](/img/structure/B2662306.png)
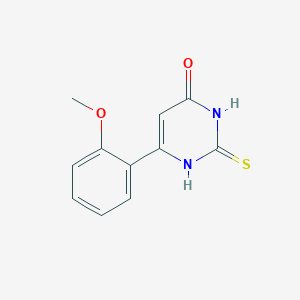
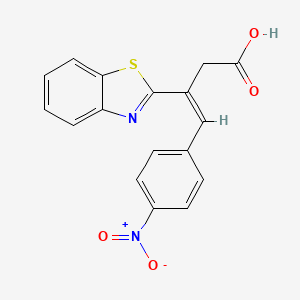
![N-bicyclo[2.2.1]hept-5-en-2-yl-N'-(3-hydroxy-1,1-dimethylpropyl)thiourea](/img/structure/B2662310.png)
![7-(3,4-dimethoxyphenyl)-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2662311.png)
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1-cyclobutyl-2,2-difluorocyclopropane-1-carboxamide;hydrochloride](/img/structure/B2662313.png)